molecular formula C30H37F4NO B1667817 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- CAS No. 893409-49-9

5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

Cat. No. B1667817
M. Wt: 503.6 g/mol
InChI Key: BHKIPHICFOJGLD-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-60-5521 is a potent inhibitor of cholesteryl ester transfer protein (CETP).

Scientific Research Applications

Chemical Reactions and Properties

  • Reactions with Cyclohexane and Benzene : Isomeric quinolinols, including 4-quinolinol derivatives, undergo selective ionic hydrogenation with cyclohexane to yield various quinolinone and quinolinol products. These reactions, which involve superacid systems and aluminum halides, lead to the formation of phenyl-substituted derivatives and indicate the possibility of creating complex molecular structures (Olah, Koltunov, Prakash, & Rasul, 2004).

  • Synthesis of Quinoline Derivatives : Acid-catalyzed cyclocondensation methods have been used to synthesize 4-aryl-8-fluoro-tetrahydroquinoline derivatives, highlighting the adaptability of quinoline compounds in synthesis processes (Tolstikov et al., 2014).

  • Crystal Structure Analysis : Studies on the crystal structure of certain quinolinol derivatives have provided insights into the molecular configurations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Vergeer, Kooijman, Schreurs, Kroon, & Grech, 1999).

  • Condensation Reactions : 4-aryl-tetrahydroquinolin-5-ones have been synthesized through the condensation of various compounds, demonstrating the versatility of quinolinol derivatives in forming new chemical entities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).

  • Stereochemical Analysis : Studies on the stereochemistry of Grignard reactions involving quinoline derivatives provide insights into the influence of solvent and reactant changes on the outcomes of these reactions (Colantoni et al., 1978).

Biochemical Applications

  • Antifungal Activity : Quinolinol derivatives, such as 2-methyl-8-quinolinol and its substitutes, have demonstrated antifungal activity against various fungi, indicating their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).

  • Fluorescence Studies : Certain quinoline derivatives exhibit fluorescence properties, which can be leveraged for biochemical assays and imaging applications (Touzani et al., 2001).

  • Calcium Channel Antagonist Activities : Research has shown that quinoline derivatives can act as calcium channel antagonists, suggesting their potential use in medical treatments (Bülbül et al., 2009).

  • Cytotoxicity Evaluation : Certain quinoline-2-carboxamide derivatives have been evaluated for cytotoxicity against tumor cell lines, indicating their potential use in cancer research and therapy (Matarrese et al., 2001).

  • Antibacterial Activity : The stereochemistry of quinolone derivatives has been shown to significantly influence their antibacterial activity, providing insights for the development of more effective antibiotics (Gerster et al., 1987).

  • Electrochemical Studies : Electrochemical behavior studies of quinoline derivatives offer insights into their potential applications in electrochemistry and material science (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

properties

CAS RN

893409-49-9

Product Name

5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

Molecular Formula

C30H37F4NO

Molecular Weight

503.6 g/mol

IUPAC Name

(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol

InChI

InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1

InChI Key

BHKIPHICFOJGLD-HOFKKMOUSA-N

Isomeric SMILES

CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

SMILES

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

Canonical SMILES

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-60-5521;  BAY605521;  BAY 60-5521;  UNII-I0J230BJOO; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 2
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 3
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 4
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 5
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 6
Reactant of Route 6
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

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